molecular formula C26H22ClOP B165989 Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride CAS No. 126618-47-1

Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride

Cat. No. B165989
M. Wt: 416.9 g/mol
InChI Key: QQZOSZRQCCAOSR-UHFFFAOYSA-M
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Description

Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FmPh-Ph3P+Cl- and is a white crystalline powder that is soluble in organic solvents. In

Mechanism Of Action

The mechanism of action of FmPh-Ph3P+Cl- is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. FmPh-Ph3P+Cl- has also been shown to interact with biological molecules such as proteins and enzymes, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

FmPh-Ph3P+Cl- has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-protein interactions. FmPh-Ph3P+Cl- has also been shown to have potential anti-cancer and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of FmPh-Ph3P+Cl- is its ease of synthesis and purification, which makes it a valuable tool for various lab experiments. However, FmPh-Ph3P+Cl- is also highly reactive and can be toxic in certain concentrations, which requires careful handling and storage.

Future Directions

There are numerous future directions for the study of FmPh-Ph3P+Cl-, including the development of new catalysts and therapeutic agents based on its unique properties. Further research is also needed to fully understand the mechanism of action of FmPh-Ph3P+Cl- and its potential applications in various scientific fields.
In conclusion, FmPh-Ph3P+Cl- is a valuable compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple, and FmPh-Ph3P+Cl- has been extensively studied for its potential use in various scientific fields. Further research is needed to fully understand the mechanism of action of FmPh-Ph3P+Cl- and its potential applications in the development of new drugs and therapeutic agents.

Synthesis Methods

The synthesis of FmPh-Ph3P+Cl- involves the reaction of triphenylphosphine with 4-formylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of FmPh-Ph3P+Cl- as a white crystalline powder. The synthesis method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

FmPh-Ph3P+Cl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where FmPh-Ph3P+Cl- has been used as a catalyst for various reactions. FmPh-Ph3P+Cl- has also been studied for its potential use in the development of new drugs and therapeutic agents.

properties

CAS RN

126618-47-1

Product Name

Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride

Molecular Formula

C26H22ClOP

Molecular Weight

416.9 g/mol

IUPAC Name

(4-formylphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C26H22OP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

QQZOSZRQCCAOSR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

synonyms

phosphonium salt II-41

Origin of Product

United States

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